molecular formula C22H22N2O2S B6123010 2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE

2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE

Cat. No.: B6123010
M. Wt: 378.5 g/mol
InChI Key: CUJUWSYYGFCNCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE is a complex organic compound that belongs to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis .

Preparation Methods

The synthesis of 2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE typically involves multiple steps. One common synthetic route starts with the preparation of 2,3,4,9-tetrahydro-1H-carbazole through the Fischer indole synthesis, which involves the reaction of substituted phenylhydrazines with cyclohexanone . The resulting tetrahydrocarbazole is then subjected to further functionalization to introduce the oxo and sulfanyl groups. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .

Chemical Reactions Analysis

2-{[2-OXO-2-(2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ETHYL]SULFANYL}-N-PHENYLACETAMIDE undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrahydrocarbazole moiety can lead to the formation of carbazolones or benzazonine-diones .

Scientific Research Applications

2-{[2-OXO-2-(2,3,4,9

Properties

IUPAC Name

2-[2-oxo-2-(1,2,3,4-tetrahydrocarbazol-9-yl)ethyl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c25-21(23-16-8-2-1-3-9-16)14-27-15-22(26)24-19-12-6-4-10-17(19)18-11-5-7-13-20(18)24/h1-4,6,8-10,12H,5,7,11,13-15H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJUWSYYGFCNCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=CC=CC=C3N2C(=O)CSCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.